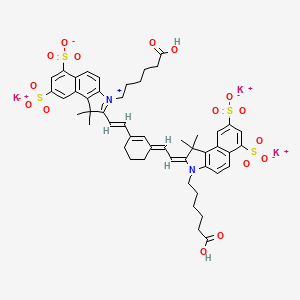
Sulfo-Cy7.5 dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7.5 dicarboxylic acid is a derivative of Cyanine 7.5, a near-infrared fluorescent dye. This compound contains carboxylic acid and sulfonate functional groups, which enhance its water solubility, making it suitable for use in aqueous solutions. This compound is commonly used in biomedical research for applications such as biomarkers and cell imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 dicarboxylic acid is synthesized by introducing carboxylic acid and sulfonate groups into the Cyanine 7.5 dye structure. The synthetic process typically involves the following steps:
Starting Material: Cyanine 7.5 dye.
Functionalization: Introduction of carboxylic acid groups through reactions with carboxylating agents.
Sulfonation: Addition of sulfonate groups to enhance water solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents.
Purification: Techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid groups can react with primary amines in the presence of activators like HATU to form stable amide bonds.
Conjugation Reactions: The compound can be covalently bound to biomolecules such as antibodies and proteins.
Common Reagents and Conditions
Reagents: Carboxylating agents, sulfonating agents, primary amines, activators like HATU.
Conditions: Aqueous solutions, controlled temperatures, and pH levels to ensure optimal reaction efficiency.
Major Products
The major products formed from these reactions include conjugated biomolecules, such as antibody-dye conjugates, which are used for tracking and imaging in biological samples .
Scientific Research Applications
Sulfo-Cy7.5 dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell imaging and tracking of biomolecules.
Medicine: Utilized in diagnostic imaging and as a biomarker for disease detection.
Industry: Applied in the development of fluorescent sensors and imaging agents
Mechanism of Action
The mechanism of action of Sulfo-Cy7.5 dicarboxylic acid involves its ability to emit near-infrared fluorescence. The carboxylic acid and sulfonate groups enhance its solubility and facilitate its conjugation to biomolecules. Once conjugated, the compound can track the location and dynamic changes of these biomolecules in biological samples .
Comparison with Similar Compounds
Similar Compounds
Cyanine 7.5: The parent compound, lacking the carboxylic acid and sulfonate groups.
Sulfo-Cyanine 5: Another near-infrared dye with similar applications but different spectral properties.
Sulfo-Cyanine 3: A dye with shorter wavelength emission compared to Sulfo-Cy7.5 dicarboxylic acid
Uniqueness
This compound stands out due to its enhanced water solubility and ability to form stable conjugates with biomolecules, making it highly suitable for aqueous biological applications .
Properties
Molecular Formula |
C50H53K3N2O16S4 |
|---|---|
Molecular Weight |
1183.5 g/mol |
IUPAC Name |
tripotassium;(2E)-3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
InChI Key |
SAEKQXMPJWSWIA-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















